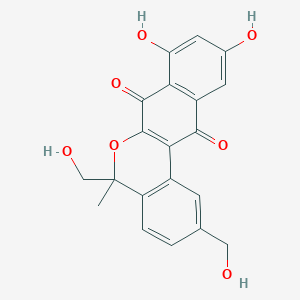

Guaiacin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Guaiacin B is a natural product found in Fagonia indica, Thalictrum minus, and other organisms with data available.

科学的研究の応用

Anti-Cancer Potential

Research has shown that sesquiterpenes, including compounds related to Guaiacin B, exhibit anti-cancer effects. For instance, guaiane sesquiterpenes isolated from Agarwood of Aquilaria sinensis have demonstrated anti-cancer activities, particularly against human breast cancer cells, through mechanisms involving increased ROS generation and apoptosis induction (Chen et al., 2022). Additionally, compounds derived from Machilus wangchiana have shown potent in vitro activities against inflammation and hepatocyte damage, indicating potential therapeutic applications in cancer and other diseases (Cheng et al., 2009).

Neuroprotective Effects

Lignans, including Guaiacin B, isolated from the bark of Machilus thunbergii, have exhibited significant neuroprotective activities against glutamate-induced neurotoxicity in primary cultures of rat cortical cells. This suggests potential applications in neurodegenerative disease research and therapy (Ma et al., 2004).

Hepatoprotective and Antidiabetic Effects

Guaiacum officinale, containing guaiacol derivatives, has been evaluated for its antidiabetic and hepatoprotective effects, showing significant reductions in blood glucose levels and improvements in liver enzyme profiles in streptozotocin-induced diabetic rats (Ibrahim et al., 2019).

Antioxidant and Anti-inflammatory Activities

Homeopathic preparations of Guaiacum officinale have been studied for their anti-rheumatic and antioxidant activities in an experimental animal model, indicating potential therapeutic benefits for rheumatoid arthritis and associated oxidative stress (Sarkar et al., 2014).

Molecular Networking and Discovery of Anti-HBV Compounds

Guaiane-type sesquiterpenes have been explored through structure-based molecular networking for their anti-HBV (Hepatitis B Virus) potential, suggesting a new approach in the search for effective anti-viral compounds (Wu et al., 2022).

特性

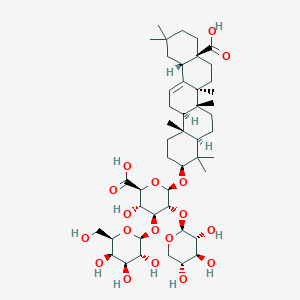

製品名 |

Guaiacin B |

|---|---|

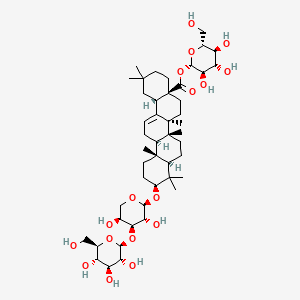

分子式 |

C47H76O17 |

分子量 |

913.1 g/mol |

IUPAC名 |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C47H76O17/c1-42(2)14-16-47(41(58)64-40-35(56)33(54)31(52)26(20-49)61-40)17-15-45(6)22(23(47)18-42)8-9-28-44(5)12-11-29(43(3,4)27(44)10-13-46(28,45)7)62-38-36(57)37(24(50)21-59-38)63-39-34(55)32(53)30(51)25(19-48)60-39/h8,23-40,48-57H,9-21H2,1-7H3/t23-,24-,25+,26+,27-,28+,29-,30+,31+,32-,33-,34+,35+,36+,37-,38-,39-,40-,44-,45+,46+,47-/m0/s1 |

InChIキー |

LCMURMAVBYASPU-VVOATYSYSA-N |

異性体SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O |

正規SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |

同義語 |

guaiacin B oleanolic acid-3-O-(glucopyranosyl-1-3-arabinopyranosyl)-28-1-glucopyranosyl este |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(3,4-Dimethylphenyl)methyl]-3-[[4-(methanesulfonamido)phenyl]methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate](/img/structure/B1254491.png)

![[(1S,2R,3R,4R)-2-acetyloxy-5-cyano-1,3,7-trihydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate](/img/structure/B1254493.png)

![(Z)-4-[(1S,2S,19S,21R)-14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B1254513.png)